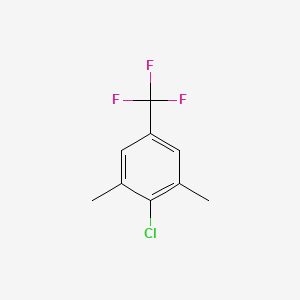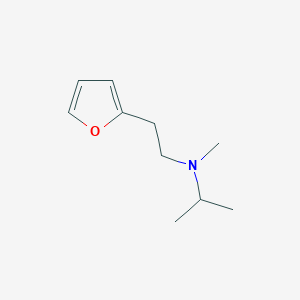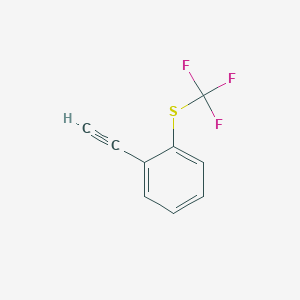
1-(Trifluoromethylthio)-2-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethynylphenyl)(trifluoromethyl)sulfane is an organosulfur compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further substituted with a trifluoromethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the reaction of a phenylacetylene derivative with a trifluoromethylsulfanyl reagent. One common method includes the use of trifluoromethanesulfanylamide and trimethyl(alkynyl)silane in the presence of bismuth(III) chloride as a catalyst. The reaction is carried out in dichloroethane (DCE) at elevated temperatures (80°C) for 8-12 hours .
Industrial Production Methods
While specific industrial production methods for (2-Ethynylphenyl)(trifluoromethyl)sulfane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other sulfur-containing functionalities.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Ethynylphenyl)(trifluoromethyl)sulfane has several scientific research applications:
Material Science: It is used in the development of flexible smart materials and devices due to its ability to form plastic-deformable crystals.
Agrochemical and Pharmaceutical Industries: The compound is a key intermediate in the synthesis of trifluoromethylpyridines, which are important in the development of agrochemicals and pharmaceuticals.
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds, including alkynes, aryl sulfides, and trifluoromethylated compounds.
Mecanismo De Acción
The mechanism of action of (2-Ethynylphenyl)(trifluoromethyl)sulfane involves the formation of electron donor-acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, these complexes undergo an intramolecular single electron transfer (SET) reaction, leading to the formation of trifluoromethyl radicals. These radicals can then participate in various chemical transformations, such as S-trifluoromethylation of thiophenols .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylthiobenzene: Similar in structure but lacks the ethynyl group.
Phenyltrifluoromethylsulfide: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
(2-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both an ethynyl group and a trifluoromethylsulfanyl group on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H5F3S |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1-ethynyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H5F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H |
Clave InChI |
QNWICSJXTSYGGT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


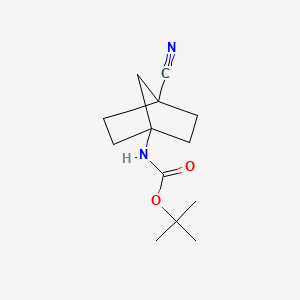
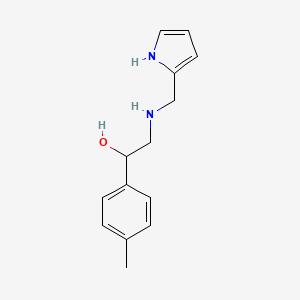
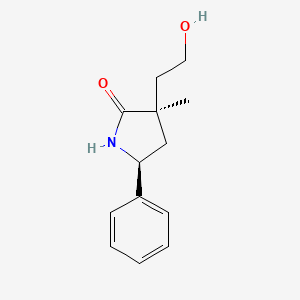
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
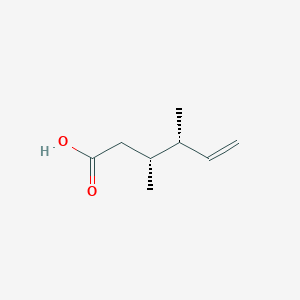

![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
